Welcome to the BenchChem Online Store!
molecular formula C9H9NO2 B1615946 (4-Methoxyphenyl)glycolonitrile CAS No. 33646-40-1

(4-Methoxyphenyl)glycolonitrile

Cat. No. B1615946
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420349

Procedure details

To 49 g (1 mole) of sodium cyanide and 136 g (1 mole) anisaldehyde in ethyl alcohol 800 ml), containing triethylamine (5 mol %, 5.1 g) is added HCl gas (1 mol, 36.5 g) over 30 minutes at 5°-10° C. The resulting slurry is stirred at that temperature for 6 hours. In situ sampling of the reaction mixture shows the reaction to be complete. Additional HCl (0.2 moles) is added to quench the reaction. tHE solution is filtered and used in the next step without further purification. Yield, ca. 80%.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[CH3:4][O:5][C:6]1[CH:7]=[CH:8][C:9]([CH:12]=[O:13])=[CH:10][CH:11]=1.[CH2:14]([N:16](CC)CC)C.Cl>C(O)C>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([OH:13])[C:14]#[N:16])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
136 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
36.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry is stirred at that temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
In situ sampling of the reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
tHE solution is filtered
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
COC1=CC=C(C=C1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.